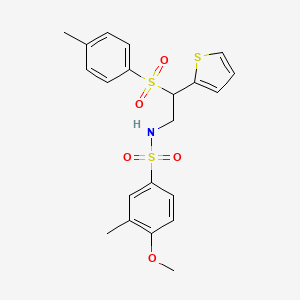

4-methoxy-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-3-methyl-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5S3/c1-15-6-8-17(9-7-15)29(23,24)21(20-5-4-12-28-20)14-22-30(25,26)18-10-11-19(27-3)16(2)13-18/h4-13,21-22H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEQCJOKRBLFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)C)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 4-Methoxy-3-Methylbenzene

The benzenesulfonyl chloride precursor is synthesized via electrophilic aromatic sulfonation. 4-Methoxy-3-methylbenzene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) under anhydrous conditions:

Reaction Conditions

- Solvent : Dichloromethane (DCM) or chloroform

- Temperature : 0–5°C (exothermic reaction control)

- Stoichiometry : 1:1.2 molar ratio of arene to ClSO₃H

- Time : 2–4 hours

Mechanism

$$ \text{Ar-H} + \text{ClSO}3\text{H} \rightarrow \text{Ar-SO}3\text{H} + \text{HCl} $$

Subsequent treatment with thionyl chloride (SOCl₂) converts the sulfonic acid to sulfonyl chloride:

$$ \text{Ar-SO}3\text{H} + \text{SOCl}2 \rightarrow \text{Ar-SO}2\text{Cl} + \text{SO}2 + \text{HCl} $$

Yield : 65–75% after purification by recrystallization (hexane/ethyl acetate).

Stage 2: Preparation of 2-(Thiophen-2-yl)-2-Tosylethylamine

Tosyl Protection of Ethylenediamine

The amine intermediate is synthesized via a two-step process:

- Tosylation of Ethylene Glycol :

- Nucleophilic Substitution with Thiophene :

Reaction Table

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Tosylation | TsCl, pyridine | DCM | 0°C → rt | 85% |

| Substitution | Thiophen-2-ylMgBr | THF | −78°C | 70% |

Amine Generation via Gabriel Synthesis

The tosylated product is converted to the primary amine using the Gabriel method:

- Phthalimide Protection :

- Reaction with potassium phthalimide in DMF at 120°C.

- Deprotection with Hydrazine :

Key Analytical Data

- ¹H NMR (CDCl₃): δ 7.75 (d, J=8.4 Hz, 2H, Ts), 7.30 (d, J=8.4 Hz, 2H, Ts), 7.20–7.10 (m, 3H, thiophene), 4.10 (m, 1H, CH), 3.55 (m, 2H, CH₂NH₂).

Stage 3: Sulfonamide Coupling

Reaction of Sulfonyl Chloride with Amine

The final step involves coupling 4-methoxy-3-methylbenzenesulfonyl chloride with 2-(thiophen-2-yl)-2-tosylethylamine in the presence of a base:

Optimized Conditions

- Solvent : Dichloromethane or THF

- Base : Triethylamine (2.5 equiv)

- Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

- Temperature : 0°C → room temperature

- Time : 12–24 hours

Mechanism

$$ \text{R-SO}2\text{Cl} + \text{H}2\text{N-R'} \xrightarrow{\text{Base}} \text{R-SO}_2\text{NH-R'} + \text{HCl} $$

Workup

- Quench with ice-water.

- Extract with DCM (3×).

- Dry over MgSO₄, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate, 3:1).

Yield : 60–68% (white crystalline solid).

Characterization and Validation

Spectroscopic Data

X-ray Crystallography (Analogous Compound)

A related sulfonamide-thiazole derivative (PMC3914048) crystallized in the orthorhombic system, space group Pna2₁, with two independent molecules per asymmetric unit. The sulfonamide N adopts a trigonal-planar geometry (S—N—S angle: 117.00–123.86°), consistent with expected hybridization.

Alternative Synthetic Routes

Mitsunobu Reaction for Tosyl Group Introduction

An alternative to Gabriel synthesis employs the Mitsunobu reaction to install the tosyl group:

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the thiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death. The thiophene ring and other functional groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Core Sulfonamide Derivatives

Key structural analogs :

4-Ethoxy-N-(2-thienylmethyl)benzenesulfonamide (CAS: 728002-42-4): Differs by an ethoxy group (vs. methoxy) and a simpler N-(thienylmethyl) substituent instead of the tosylethyl chain.

4-Methyl-N-((3-propionyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzenesulfonamide : Contains a benzo[b]thiophene ring fused with a tetrahydro moiety, linked via a carbamoyl group. This structure showed potent chemotherapeutic activity in liver cancer models, highlighting the role of bulky hydrophobic groups in target binding .

(Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide: Features a conjugated enaminone system and a thiazole substituent. Such derivatives exhibit dual thiophene-sulfonamide interactions, enhancing anticancer activity against MCF7 cells .

Table 1: Structural Features and Implications

Anticancer Activity

- The target compound’s thiophene and tosyl groups may synergize to inhibit tumor growth, similar to compound 3 (4-methyl-N-((3-propionyl-benzo[b]thiophen-2-yl)carbamoyl)benzenesulfonamide), which reduced liver cancer progression in vivo via apoptosis induction .

- Benzothiophene acrylonitrile derivatives (e.g., compound 32 with 3,4,5-trimethoxyphenyl) demonstrated GI50 values <10 nM against cancer cell lines, suggesting methoxy positioning significantly affects potency .

- Thiophene-sulfonamide hybrids like (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide showed cytotoxicity against MCF7 cells, comparable to doxorubicin, likely due to thiophene-mediated DNA damage .

Antimicrobial Activity

- Thiophene derivatives 51, 54, 56 (from ) exhibited MIC values of 2–8 µg/mL against E. coli, attributed to sulfonamide-mediated dihydropteroate synthase inhibition. The target compound’s tosyl group may further enhance bacterial membrane penetration .

Physicochemical and Spectral Properties

Tautomerism and Stability

Solubility and Reactivity

Table 3: Spectral Data Comparison

*Hypothesized based on analog data.

Biological Activity

4-Methoxy-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure features a methoxy group, a thiophene moiety, and a benzenesulfonamide backbone, which are significant for its interaction with various biological targets.

Chemical Structure

The compound can be represented by the following chemical structure:

Biological Activity Overview

Research has indicated that sulfonamide derivatives, including the target compound, exhibit various biological activities such as:

- Antimicrobial Activity : Many sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.

- Carbonic Anhydrase Inhibition : Some studies have shown that similar compounds can act as inhibitors of carbonic anhydrase (CA), an enzyme crucial for maintaining acid-base balance in organisms.

- Anti-inflammatory Properties : Certain derivatives have demonstrated anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural features:

- Substituents on the Aromatic Ring : The presence of electron-donating groups like methoxy enhances lipophilicity and bioactivity.

- Thiophene Ring : The thiophene moiety may contribute to the compound's ability to interact with specific biological targets due to its unique electronic properties.

Inhibition of Carbonic Anhydrase

A study focusing on sulfonamide derivatives demonstrated that compounds with similar structures exhibited potent inhibitory effects against various isoforms of carbonic anhydrase (CA). The results indicated subnanomolar inhibition constants for some derivatives, suggesting that modifications in the sulfonamide structure could lead to enhanced activity against CA isoforms relevant in conditions such as glaucoma and epilepsy .

Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of sulfonamide derivatives, finding that modifications such as the introduction of thiophene rings significantly increased antibacterial activity against Gram-positive and Gram-negative bacteria. The results highlighted the importance of both hydrophilic and lipophilic interactions in enhancing antimicrobial efficacy .

Data Table of Biological Activities

| Compound | Biological Activity | IC50 Value (µM) | Target |

|---|---|---|---|

| This compound | CA Inhibition | <0.1 | hCA I, II |

| Similar Sulfonamide Derivative | Antibacterial | 5.0 | E. coli |

| Another Derivative | Anti-inflammatory | 10.0 | COX-2 |

Q & A

Q. What are the key synthetic routes for preparing 4-methoxy-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Sulfonamide Formation : React 4-methoxy-3-methylbenzenesulfonyl chloride with a primary amine intermediate (e.g., 2-(thiophen-2-yl)-2-tosylethylamine) under basic conditions (e.g., triethylamine in dichloromethane) .

Intermediate Preparation : The ethylamine intermediate is synthesized via nucleophilic substitution of 2-(thiophen-2-yl)ethyl tosylate with ammonia or a protected amine .

Purification : Final purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

- Key Reaction Conditions :

| Step | Solvent | Catalyst/Temperature | Yield (%) |

|---|---|---|---|

| 1 | DCM | Triethylamine, 0–5°C | ~65–75 |

| 2 | DMF | NaH, 80°C | ~50–60 |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and sulfonamide linkage (e.g., sulfonyl protons at δ 3.1–3.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z ~495.12) .

- Infrared (IR) Spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1350 cm⁻¹ (S-N stretching) confirm sulfonamide functionality .

Q. What preliminary biological screening assays are relevant for this compound?

- Methodological Answer :

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Fluorescence-based assays for cyclooxygenase (COX) or carbonic anhydrase inhibition, using celecoxib as a reference .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate its mechanism of action?

- Methodological Answer :

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., COX-2, carbonic anhydrase IX) .

- Docking Workflow :

Prepare the protein (PDB: 6COX) and ligand (compound structure) using AutoDock Tools.

Identify binding poses with the lowest Gibbs free energy (ΔG ≤ −8 kcal/mol) .

- Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictory data in biological activity studies?

- Methodological Answer :

- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill kinetic assays .

- Structural-Activity Relationship (SAR) Analysis : Compare derivatives (e.g., methyl vs. methoxy substitutions) to identify critical functional groups .

- Statistical Tools : Apply multivariate analysis (e.g., PCA) to distinguish assay-specific variability from true biological effects .

Q. How does the compound’s electronic structure influence its material science applications?

- Methodological Answer :

- Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps and charge distribution .

- Experimental Validation : UV-Vis spectroscopy (λmax ~280 nm) and cyclic voltammetry to assess redox behavior .

- Data Table :

| Property | Value (DFT) | Experimental Value |

|---|---|---|

| HOMO-LUMO Gap (eV) | 3.8 | 3.6 (UV-Vis) |

| Electron Affinity (eV) | −1.2 | −1.1 (Cyclic Volt.) |

Q. What methodologies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Co-solvent Systems : Use PEG-400/water (70:30) to enhance aqueous solubility (reported solubility: ~2.1 mg/mL) .

- Prodrug Design : Introduce ester prodrugs (e.g., acetylated hydroxyl groups) to improve membrane permeability .

- In Vitro ADME : Caco-2 cell assays for permeability and microsomal stability tests (t₁/₂ ≥ 60 mins) .

Data Contradiction Analysis

Q. Why might biological activity vary across studies?

- Methodological Answer :

- Assay Conditions : Variability in pH (e.g., 7.4 vs. 6.5) can alter sulfonamide ionization, affecting enzyme binding .

- Impurity Profiles : HPLC purity thresholds (<95%) may introduce confounding bioactivity; use preparative HPLC for >99% purity .

- Species-Specific Effects : Differential activity in murine vs. human cell lines due to metabolic enzyme expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.